N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzamide
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Overview
Description
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a benzofuran core substituted with methoxy and benzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde derivatives.
Introduction of the Benzoyl Group: The benzoyl group is introduced via acylation reactions, often using reagents like benzoyl chloride in the presence of a base such as pyridine.
Methoxylation: Methoxy groups are introduced through methylation reactions, typically using methyl iodide and a base like potassium carbonate.
Final Coupling: The final step involves coupling the benzofuran derivative with 4-methoxybenzoyl chloride under conditions that facilitate amide bond formation, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a probe in biochemical assays to elucidate mechanisms of action.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The methoxy and benzoyl groups can facilitate binding to active sites, while the benzofuran core provides structural rigidity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzamide
- **this compound analogs with different substituents on the benzofuran ring.
Other benzofuran derivatives: with similar functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and benzoyl groups provide sites for further functionalization, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c1-15-20-11-8-18(27-26(29)16-5-9-19(30-2)10-6-16)14-22(20)33-25(15)24(28)17-7-12-21(31-3)23(13-17)32-4/h5-14H,1-4H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCTVMWEYBJIEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC)C(=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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